Cholesteryl linoleate

概要

説明

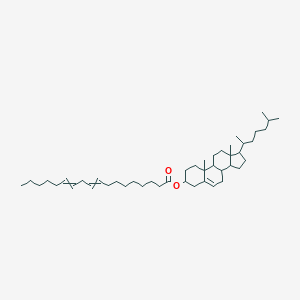

Cholesteryl linoleate is a cholesteryl ester formed by the esterification of cholesterol with linoleic acid. It is a significant component of low-density lipoprotein (LDL) and plays a crucial role in the transport and storage of cholesterol in the body . This compound is known for its involvement in various biological processes, including lipid metabolism and cellular signaling.

準備方法

Synthetic Routes and Reaction Conditions: Cholesteryl linoleate can be synthesized through the esterification of cholesterol with linoleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial production .

化学反応の分析

Types of Reactions: Cholesteryl linoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include free radicals and enzymes like lipoxygenases.

Hydrolysis: Acidic or enzymatic conditions are typically used for hydrolysis reactions.

Major Products:

Oxidation: Oxidized cholesteryl esters (OxCEs) with various biological activities.

Hydrolysis: Free cholesterol and linoleic acid.

科学的研究の応用

Antimicrobial Activity

Cholesteryl linoleate has been identified as an antimicrobial lipid that exhibits structural changes on bacterial surfaces, which can interfere with biofilm formation. Research has demonstrated that CL can enhance the effects of human beta-defensin 2 (HBD2) against Pseudomonas aeruginosa, a common pathogen associated with biofilm-related infections. The combination of CL and HBD2 significantly disrupted biofilm production, suggesting potential therapeutic applications in treating infections related to cystic fibrosis and other conditions characterized by biofilm formation .

Case Study: Biofilm Disruption

- Study Context : Investigated the effects of CL on Pseudomonas aeruginosa biofilms.

- Findings : CL combined with HBD2 resulted in increased dispersion of biofilms, indicating a novel approach to combat biofilm-related infections .

Cardiovascular Health

This compound plays a complex role in cardiovascular health. Studies have shown that it is commonly found in lipoproteins and can influence the severity of coronary artery disease (CAD). Specifically, lower levels of CL have been associated with increased oxidative stress and atherosclerosis. The oxidized forms of this compound have been implicated in the pathology of CAD, suggesting that monitoring its levels could serve as a marker for disease severity .

Clinical Insights

- Clinical Relevance : this compound levels were reduced by 70% in LDL particles among patients with beta-thalassemia/Hb E, indicating its potential as a pathologic marker for iron overload and oxidative stress .

- Atherosclerosis Correlation : Higher concentrations of oxidized this compound were found in atherosclerotic plaques, linking dietary intake to cardiovascular risk factors .

Disease Markers

The ratio of this compound to cholesteryl oleate (CL/CO) has emerged as an important index for assessing clinical severity in conditions such as beta-thalassemia. The inverse relationship between this ratio and disease severity suggests that this compound could be used as a biomarker for underlying pathologies related to iron overload and oxidative damage .

Research Findings

- Beta-Thalassemia Study : A significant correlation was observed between non-transferrin-bound iron levels and lipid peroxidation markers in patients, supporting the use of CL/CO ratio as a diagnostic tool .

- Lipid Peroxidation : Elevated levels of lipid peroxidation products were noted alongside decreased this compound levels, further indicating its role as a marker for oxidative stress .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disruption of bacterial biofilms | Enhanced efficacy when combined with HBD2 against Pseudomonas aeruginosa |

| Cardiovascular Health | Indicator of oxidative stress and CAD severity | Reduced levels correlate with increased CAD risk; oxidized forms are harmful |

| Disease Markers | Biomarker for beta-thalassemia severity | Inverse relationship between CL/CO ratio and clinical severity |

作用機序

Cholesteryl linoleate exerts its effects primarily through its role in lipid metabolism. It is transported in the bloodstream as part of LDL particles and is taken up by cells via receptor-mediated endocytosis. Inside the cells, this compound is hydrolyzed to release free cholesterol, which is then used for membrane synthesis, hormone production, and other cellular functions . The oxidation of this compound can lead to the formation of OxCEs, which have distinct biological activities and can influence inflammatory processes and atherosclerosis development .

類似化合物との比較

Cholesteryl linoleate is part of a broader class of cholesteryl esters, which include:

Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.

Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.

Cholesteryl arachidonate: Formed by the esterification of cholesterol with arachidonic acid.

This compound is unique due to its polyunsaturated fatty acid component, linoleic acid, which makes it more susceptible to oxidation and thus plays a distinct role in lipid metabolism and cardiovascular health .

特性

CAS番号 |

604-33-1 |

|---|---|

分子式 |

C45H76O2 |

分子量 |

649.1 g/mol |

IUPAC名 |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |

InChIキー |

NAACPBBQTFFYQB-HNZPGTTISA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

異性体SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |

正規SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Key on ui other cas no. |

604-33-1 |

同義語 |

cholesteryl linoleate cholesteryl linoleate, (E,E)-isomer cholesteryl linoleate, (E,Z)-isomer cholesteryl linoleate, (Z,E)-isomer cholesteryl linolelaidate cholesteryl trans-9-trans-12-octadecadienoate CLOH |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cholesteryl Linoleate has a molecular formula of C45H76O2 and a molecular weight of 649.1 g/mol.

A: Yes, researchers have used various spectroscopic techniques to study this compound. For example, studies have used 13C NMR to investigate the molecular dynamics of lipids in human plasma high-density lipoproteins, including this compound []. Additionally, HPLC with UV monitoring at 232 nm, a wavelength characteristic for conjugated dienes with vicinal hydroxyl function, has been used to detect and quantify Cholesteryl hydroxyoctadecadienoates (CHODES), oxidation products of this compound [].

A: this compound, being an unsaturated ester, is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen and light []. Studies have shown that its oxidation leads to the formation of hydroperoxides, epoxides, and other degradation products, which can affect its stability and properties [, , , ]. The rate of oxidation is influenced by factors such as temperature, oxygen availability, and the presence of antioxidants [, , , , ].

A: Research using mixed monolayers reveals that this compound interacts with other lipids, impacting its surface properties. The amount of this compound incorporated into the monolayer depends on its solubility in the other lipids present and the surface pressure applied. Notably, even at moderate surface pressures, this compound tends to be extruded from the monolayer into a bulk phase [].

A: Studies indicate that macrophages struggle to effectively hydrolyze the breakdown products of extensively oxidized this compound. These products, including cholesteryl ester aldehydes, are found in atherosclerotic lesions. Their inefficient degradation and potential to interact with proteins may contribute to the formation of ceroid, an insoluble lipid-protein complex characteristic of atherosclerotic plaques [].

A: Yes, research suggests that oxidized this compound (oxCL) can stimulate human umbilical vein endothelial cells (HUVECs) to bind monocytes, a critical step in atherogenesis. Specifically, components of oxCLs like 9-oxononanoyl cholesterol (9-ONC) and this compound hydroperoxides have been shown to promote this adhesion. This process involves endothelial connecting segment-1 and the activation of protein kinase C and mitogen-activated protein kinase pathways [].

A: While this compound itself is not typically considered a catalyst, its presence and oxidation state can influence enzymatic reactions. For instance, the enzyme 15-lipoxygenase (15-LOX) can act upon this compound, leading to the formation of oxidized this compound products [].

ANone: While specific examples of computational studies focusing exclusively on this compound were not found within the provided papers, the complex nature of lipid oxidation and the identification of specific regioisomers in studies utilizing techniques like HPLC suggest that computational chemistry and modeling approaches, such as molecular dynamics simulations and density functional theory calculations, could be valuable in further understanding its oxidation behavior, interactions with enzymes like 15-LOX, and the formation of specific oxidation products.

A: The degree of unsaturation in the fatty acid chain plays a significant role in the oxidation susceptibility of Cholesteryl esters. Studies comparing this compound (containing two double bonds) with Cholesteryl Oleate (containing one double bond) and Cholesteryl Stearate (saturated) show that this compound is most susceptible to oxidation, followed by Cholesteryl Oleate, while Cholesteryl Stearate is the most stable [, ]. This highlights the role of double bonds as sites for radical attack during oxidation.

ANone: The provided research papers primarily focus on the biochemical and biophysical properties of this compound, its role in lipid metabolism and oxidation, and its implications in atherosclerosis. Detailed information on its pharmacokinetics and pharmacodynamics was not within the scope of these studies.

A: Researchers have utilized cultured cells, including human fibroblasts and mouse peritoneal macrophages, to investigate the metabolism of this compound. These models have been instrumental in understanding processes like receptor-mediated uptake, lysosomal hydrolysis, and the impact of oxidation on this compound processing [, , , , ].

A: While the provided papers do not detail specific in vivo experiments focusing solely on this compound and atherosclerosis, researchers have utilized animal models, including rats and pigs, to study lipoprotein metabolism and the development of atherosclerotic lesions. These studies involve dietary manipulations, such as high-cholesterol diets, to induce atherosclerotic changes and analyze the lipid composition in plasma and tissues [, , , , , ].

ANone: Information concerning resistance mechanisms or cross-resistance related to this compound was not found in the provided research articles.

ANone: The provided papers primarily focus on the biochemical and biophysical aspects of this compound. Extensive toxicological data was not presented within the scope of these studies.

ANone: The studies provided focus on the role of this compound in lipid metabolism and oxidation, not its use as a target for drug delivery.

A: Research suggests that monitoring specific this compound oxidation products, like cholesteryl hydroxyoctadecadienoates (CHODES), in vascular tissue could provide insights into the extent of lipid peroxidation, potentially serving as a marker for atherosclerosis progression [].

A: Yes, studies on beta-thalassemia patients have shown a correlation between a lower CL/CO ratio and the clinical severity of the disease. This suggests that the CL/CO ratio could be a potential marker for assessing the severity of the condition and the degree of oxidative damage to lipoproteins [, ].

A: Various techniques are used to analyze this compound. Gas chromatography (GC) has been employed to determine the fatty acid composition of cholesterol esters, including this compound [, , ]. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), allows for the separation and identification of this compound and its oxidized derivatives, such as hydroperoxides and hydroxyoctadecadienoates [, , , , ]. Thin-layer chromatography (TLC) is another technique used for separating and analyzing this compound and related lipid components [, , , ].

A: While the provided research articles do not delve into specific dissolution and solubility studies of this compound, its properties as a hydrophobic lipid suggest limited solubility in aqueous environments. Its incorporation into lipoproteins like LDL and HDL is crucial for its transport and utilization within the body [, , , ].

ANone: The provided research articles focus on the biological roles and chemical properties of this compound, not its use as a drug or therapeutic agent. Therefore, these aspects were not addressed within the scope of these studies.

ANone: Although not explicitly stated, the research presented in the papers relies on a robust infrastructure and resources, including:

- Cell culture facilities: For conducting in vitro studies using various cell lines [, , , , ].

- Animal facilities: For conducting in vivo studies using animal models [, , , , , ].

- Analytical instrumentation: Access to sophisticated analytical instruments such as HPLC, GC, MS, and NMR is crucial for characterizing and quantifying this compound, its oxidation products, and other related lipids [, , , , , , , , , , ].

A: Early research, as exemplified by studies in the 1960s [, ], laid the groundwork for understanding the basic properties and composition of this compound in lipoproteins. Subsequent investigations, utilizing techniques like cell culture and advanced analytical methods, have provided deeper insights into the mechanisms of this compound uptake, hydrolysis, and its susceptibility to oxidation [, , , , ]. The identification of specific this compound oxidation products, such as CHODES, and their potential link to atherosclerotic lesion development represent significant milestones in understanding the role of this lipid in cardiovascular disease [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。